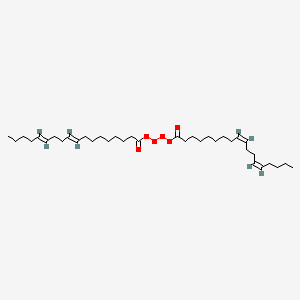
Linolenic acid peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linolenic acid peroxide is a derivative of linolenic acid, a polyunsaturated omega-3 fatty acid. It is formed through the peroxidation of linolenic acid, a process that involves the addition of oxygen to the fatty acid. This compound is significant in various biological and chemical processes, particularly in the context of lipid peroxidation, which is a type of oxidative degradation of lipids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Linolenic acid peroxide can be synthesized through the reaction of linolenic acid with oxygen in the presence of a catalyst. Transition metal ions such as iron and copper are commonly used as catalysts in this process . The reaction typically occurs at elevated temperatures, around 37°C, and may involve the use of free radical scavengers like butylated hydroxytoluene to control the reaction .
Industrial Production Methods: Industrial production of this compound often involves the use of enzyme-catalyzed reactions. For instance, lipoxygenase enzymes can catalyze the hydroperoxidation of linolenic acid in a solvent-free system. This method is advantageous as it can be optimized for high yields and regioselectivity .
Análisis De Reacciones Químicas
Types of Reactions: Linolenic acid peroxide primarily undergoes oxidation reactions. It can also participate in reduction and substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxygen or other oxidizing agents in the presence of catalysts like transition metal ions.
Reduction: Can be achieved using reducing agents such as hydrogen or hydrides.
Substitution: May involve nucleophiles that can replace the peroxide group under suitable conditions.
Major Products: The primary products of these reactions include various oxidized derivatives of linolenic acid, such as hydroperoxides and aldehydes .
Aplicaciones Científicas De Investigación
Linolenic acid peroxide has several applications in scientific research:
Chemistry: Used as a model compound to study lipid peroxidation and oxidative stress mechanisms.
Biology: Investigated for its role in cellular damage and signaling pathways related to oxidative stress.
Mecanismo De Acción
The mechanism of action of linolenic acid peroxide involves its interaction with cellular components, leading to oxidative damage. It can generate reactive oxygen species (ROS) that cause lipid peroxidation, protein oxidation, and DNA damage. These effects are mediated through pathways involving transcription factors like NF-kappa B and enzymes such as lipoxygenases .
Comparación Con Compuestos Similares
Linolenic acid peroxide is similar to other lipid peroxides, such as linoleic acid peroxide and arachidonic acid peroxide. it is unique in its specific structure and the types of reactions it undergoes. Similar compounds include:
Linoleic Acid Peroxide: Another polyunsaturated fatty acid peroxide with similar oxidative properties.
Arachidonic Acid Peroxide: Known for its role in inflammatory processes and signaling pathways.
This compound stands out due to its specific applications in studying oxidative stress and its potential therapeutic implications.
Propiedades
Número CAS |
12673-50-6 |
|---|---|
Fórmula molecular |
C36H62O6 |
Peso molecular |
590.9 g/mol |
Nombre IUPAC |
[(9E,13E)-octadeca-9,13-dienoyl]peroxy (9Z,13Z)-octadeca-9,13-dieneperoxoate |
InChI |
InChI=1S/C36H62O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-41-42-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h9-12,17-20H,3-8,13-16,21-34H2,1-2H3/b11-9-,12-10+,19-17-,20-18+ |
Clave InChI |
GPPCTUDQHXJACQ-ZTFKAXLESA-N |
SMILES isomérico |
CCCC/C=C/CC/C=C/CCCCCCCC(=O)OOOOC(=O)CCCCCCC/C=C\CC/C=C\CCCC |
SMILES canónico |
CCCCC=CCCC=CCCCCCCCC(=O)OOOOC(=O)CCCCCCCC=CCCC=CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


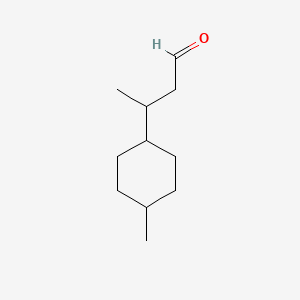

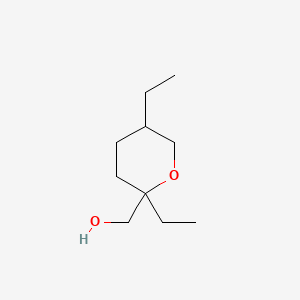

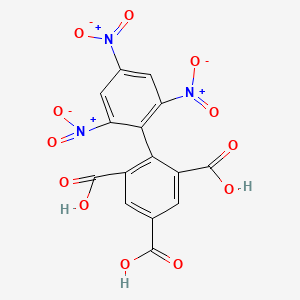
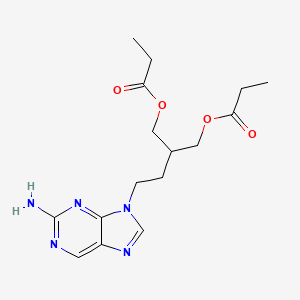
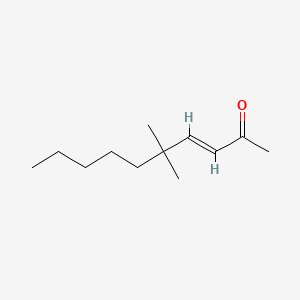
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
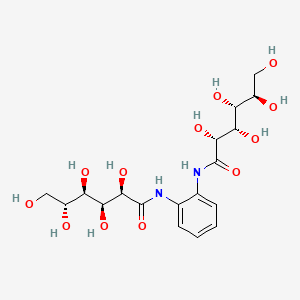

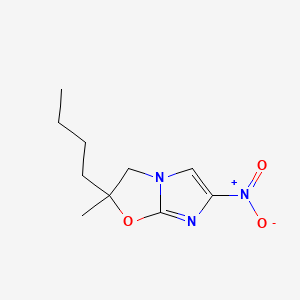
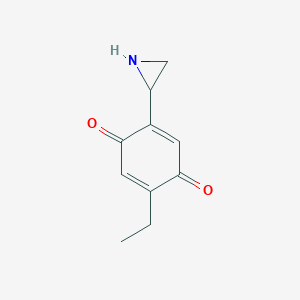
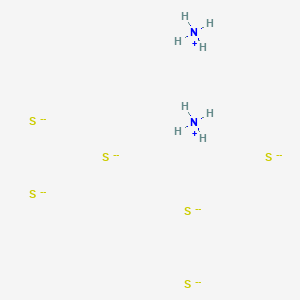
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)
